Hydroquinine 1,4-phthalazinediyl diether Hydroquinine 1,4-phthalazinediyl diether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580551
InChI: InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3
SMILES: CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Molecular Formula: C48H54N6O4
Molecular Weight: 779.0 g/mol

Hydroquinine 1,4-phthalazinediyl diether

CAS No.:

Cat. No.: VC13580551

Molecular Formula: C48H54N6O4

Molecular Weight: 779.0 g/mol

* For research use only. Not for human or veterinary use.

Hydroquinine 1,4-phthalazinediyl diether -

Specification

Molecular Formula C48H54N6O4
Molecular Weight 779.0 g/mol
IUPAC Name 1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Standard InChI InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3
Standard InChI Key YUCBLVFHJWOYDN-UHFFFAOYSA-N
SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Canonical SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC

Introduction

Chemical Identity and Structural Characteristics

Hydroquinine 1,4-phthalazinediyl diether, systematically named 1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]phthalazine, belongs to the class of cinchona alkaloid derivatives . The molecule comprises two dihydroquinine units connected through oxygen atoms at the 1 and 4 positions of a phthalazine ring. Each dihydroquinine moiety contains a quinoline ring system, a methoxy group at position 6, and a quinuclidine bicyclic framework with an ethyl substituent .

Key Structural Features:

  • Chiral Centers: The compound has multiple stereogenic centers, including the C8 and C9 positions in each dihydroquinine unit, which are critical for its enantioselective catalytic activity .

  • Bifunctional Design: The phthalazine linker enables simultaneous activation of both electrophilic and nucleophilic reaction partners, enhancing catalytic efficiency .

  • Solubility: Moderately soluble in polar aprotic solvents like sulfolane but poorly soluble in water .

Table 1: Fundamental Properties of Hydroquinine 1,4-Phthalazinediyl Diether

PropertyValue
Molecular FormulaC48H54N6O4\text{C}_{48}\text{H}_{54}\text{N}_{6}\text{O}_{4}
Molecular Weight778.98 g/mol
CAS Registry Number140924-50-1
IUPAC Name1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Stereochemistry(8α,9R,8′′α,9′′R) configuration

Synthesis and Preparation

The synthesis of hydroquinine 1,4-phthalazinediyl diether involves a nucleophilic substitution reaction between 1,4-dichlorophthalazine and hydroquinine under alkaline conditions .

Reaction Protocol:

  • Reagents:

    • 1,4-Dichlorophthalazine (1 equiv)

    • Hydroquinine (2 equiv)

    • Potassium carbonate (base, 2.5 equiv)

    • Sulfolane (solvent)

  • Procedure:

    • Combine 1,4-dichlorophthalazine and hydroquinine in sulfolane.

    • Add potassium carbonate and heat the mixture to 150°C for 9+ hours.

    • Monitor reaction progress via gas chromatography (GC); endpoint is reached when hydroquinine content falls below 0.5% .

    • Cool the mixture to <100°C, add hot water, and stir for 2 hours to separate layers. Remove the aqueous phase and isolate the product .

Table 2: Synthesis Conditions and Parameters

ParameterDetail
SolventSulfolane
Temperature150°C
Reaction Time≥9 hours
BasePotassium carbonate
Key Analytical MethodGas chromatography (GC)

Applications in Asymmetric Catalysis

Hydroquinine 1,4-phthalazinediyl diether is a privileged catalyst in enantioselective reactions, leveraging its dual activation sites to control stereochemistry.

Asymmetric Organocatalysis

The compound facilitates asymmetric transformations such as:

  • Phase-Transfer Catalysis (PTC): Enables alkylation of glycine imines, producing α-amino acids with high enantiomeric excess (ee) .

  • Cycloadditions: Promotes Diels-Alder and 1,3-dipolar cycloadditions by stabilizing transition states through hydrogen bonding and π-π interactions .

Mechanism of Action

  • Dual Activation: The phthalazine linker positions the catalyst to simultaneously bind electrophiles (e.g., imines) and nucleophiles (e.g., enolates), aligning reactants for stereoselective bond formation .

  • Steric and Electronic Effects: The methoxy and ethyl groups on the quinoline and quinuclidine moieties induce steric hindrance and electronic modulation, steering reaction pathways toward desired enantiomers.

Hazard CategoryRisk Mitigation
Skin IrritationAvoid direct contact; wash with soap and water if exposed.
Eye DamageRinse immediately with water for 15 minutes.
Respiratory ToxicityUse respiratory protection in poorly ventilated areas.

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